molecular formula C11H17ClN2S B2767855 N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride CAS No. 1807887-97-3

N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride

Cat. No.: B2767855
CAS No.: 1807887-97-3
M. Wt: 244.78
InChI Key: QQJDHYBFAPTCSZ-UHFFFAOYSA-N
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Description

N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is a synthetic organic compound with the molecular formula C11H17ClN2S It is characterized by the presence of a thiophene ring, a cyclopentane ring, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride typically involves the following steps:

    Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

    Cyclopentane Derivative Preparation: Cyclopentanecarboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.

    Imidation Reaction: The acid chloride is reacted with an amine derivative to form the carboximidamide group.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used to optimize yield and purity.

    Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene are commonly employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidamide group can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products

    Oxidation Products: Thiophene sulfoxides or sulfones.

    Reduction Products: Cyclopentanecarboximidamide derivatives.

    Substitution Products: Halogenated thiophene derivatives.

Scientific Research Applications

N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride involves:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N’-[(thiophen-2-yl)methyl]cyclohexanecarboximidamide hydrochloride: Similar structure but with a cyclohexane ring instead of cyclopentane.

    N’-[(thiophen-2-yl)methyl]cyclopentanecarboxamide hydrochloride: Similar but with a carboxamide group instead of carboximidamide.

Uniqueness

N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is unique due to its specific combination of a thiophene ring and a cyclopentane ring with a carboximidamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDHYBFAPTCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=NCC2=CC=CS2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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